molecular formula C8H9BrN2O2 B13027782 Ethyl4-amino-2-bromonicotinate

Ethyl4-amino-2-bromonicotinate

Cat. No.: B13027782
M. Wt: 245.07 g/mol
InChI Key: ZJSVDGKVNIEJLV-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-bromonicotinate is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of nicotinic acid and contains both an amino group and a bromine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-amino-2-bromonicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl nicotinate followed by amination. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The resulting ethyl 2-bromonicotinate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl 4-amino-2-bromonicotinate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-2-bromonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form the corresponding ethyl 4-amino-2-nicotinate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Formation of ethyl 4-amino-2-hydroxynicotinate or ethyl 4-amino-2-alkoxynicotinate.

    Oxidation: Formation of ethyl 4-nitro-2-bromonicotinate or ethyl 4-nitroso-2-bromonicotinate.

    Reduction: Formation of ethyl 4-amino-2-nicotinate.

Scientific Research Applications

Ethyl 4-amino-2-bromonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-bromonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations that enhance its activity or facilitate its excretion.

Comparison with Similar Compounds

Ethyl 4-amino-2-bromonicotinate can be compared with other similar compounds such as:

    Ethyl 4-amino-2-chloronicotinate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Ethyl 4-amino-2-fluoronicotinate: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and interactions with biological targets.

    Ethyl 4-amino-2-iodonicotinate: The presence of an iodine atom can enhance the compound’s ability to participate in halogen bonding and increase its molecular weight.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of halogenated nicotinates in scientific research.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl 4-amino-2-bromopyridine-3-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

ZJSVDGKVNIEJLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Br)N

Origin of Product

United States

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